
Gentamicin C1a
概要
説明
Gentamicin C1a (CAS 26098-04-4) is a semi-synthetic aminoglycoside antibiotic and a major component of the gentamicin complex, which also includes gentamicin C1, C2, and minor congeners like C2a and C2b . It is derived from Micromonospora purpurea and is structurally characterized by a 2-deoxystreptamine (2-DOS) core linked to purpurosamine (ring I) and garosamine (ring III) moieties . Unlike gentamicin C1 and C2, C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position, contributing to its distinct pharmacological properties .
This compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and some Gram-positive pathogens by binding to the 30S ribosomal subunit, disrupting protein synthesis .
準備方法
Fermentation-Based Production Methods
Strain Selection and Media Composition
Micromonospora purpurea and Micromonospora echinospora are the primary strains used for Gentamicin C1a production. Industrial processes employ optimized media containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, corn steep liquor), and trace minerals (Table 1).
Table 1: Representative Fermentation Medium Composition
Component | Concentration (g/L) | Function |
---|---|---|
Soluble Starch | 30–50 | Carbon source |
Soybean Meal | 15–25 | Nitrogen source |
KH₂PO₄ | 0.5–1.5 | Phosphate buffer |
MgSO₄·7H₂O | 0.1–0.3 | Cofactor activation |
CaCO₃ | 2–4 | pH stabilization |
Fermentation occurs in aerated bioreactors at 36°C–38°C with agitation rates of 200–250 rpm and an air-to-liquid ratio of 7.5 VVM (volume per volume per minute) .
Fermentation Process Parameters
Key parameters influencing yield include:
-
pH Control : Maintained at 6.8–7.2 using automated NaOH or H₂SO₄ dosing .
-
Dissolved Oxygen : ≥30% saturation to prevent metabolic bottlenecks .
-
Fed-Batch Strategies : Intermittent glucose feeding reduces catabolite repression and extends the production phase beyond 120 hours .
Engineered strains like M. purpurea GK1101 achieve titers of 1.2–1.5 g/L, a 40% increase over wild-type strains .
Strain Engineering and Metabolic Pathway Optimization
Genetic Modifications to Eliminate Byproducts
Wild-type Micromonospora produces a mixture of gentamicins (C1, C1a, C2, C2a, C2b). To exclusively synthesize C1a, two critical genes are targeted:
-
genK Inactivation : Blocks methylation at the 6′-position, preventing conversion of C1a to C2b .
-
genL (orf6255) Knockout : Eliminates C2b and C1 synthesis by disrupting SAM-dependent methyltransferase activity (Figure 1) .
Figure 1: Metabolic Pathway Engineering in M. purpurea
&\text{Wild-Type Pathway:} \
&\text{this compound} \xrightarrow{\text{GenK}} \text{C2b} \xrightarrow{\text{GenL}} \text{C1/C2} \
&\text{Engineered Pathway (ΔgenK/ΔgenL):} \
&\text{this compound} \rightarrow \text{No further conversion}
\end{aligned}
Epimerization Control
The C2 and C2a epimers arise from stereochemical variations at the 6′-position. GenB2 transaminase catalyzes the reversible epimerization of JI-20B and JI-20Ba, precursors to C2 and C2a . Disruption of genB2 in combination with genK/genL knockouts ensures >99% C1a purity .
Downstream Processing and Purification
Harvesting and Initial Extraction
-
Centrifugation : Biomass is removed at 8,000–10,000 ×g for 20 minutes .
-
Filtration : Supernatant is filtered through 0.2 μm membranes to remove residual particulates .
Chromatographic Purification
Ion-Exchange Chromatography :
Reverse-Phase HPLC :
Final purity of ≥98% is achieved with a recovery rate of 75–80% .
Comparative Analysis of Traditional vs. Engineered Methods
Table 2: Performance Metrics Across Production Methods
Parameter | Wild-Type Strains | Engineered Strains (ΔgenK/ΔgenL) |
---|---|---|
C1a Titer (g/L) | 0.8–1.0 | 1.2–1.5 |
Byproduct (C2b) | 15–20% | <0.1% |
Fermentation Time | 144–168 hrs | 120–132 hrs |
Engineered strains reduce purification costs by 30% and eliminate the need for toxic solvents like chloroform in earlier protocols .
化学反応の分析
Types of Reactions: Gentamicin C1a undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: N-alkylation reactions are facilitated by transaminase enzymes, which selectively modify the C-6’ position of this compound.
Major Products: The major products formed from these reactions include various gentamicin analogues with modified antimicrobial properties .
科学的研究の応用
Clinical Applications
Gentamicin C1a is primarily used to treat serious infections caused by Gram-negative bacteria. Its effectiveness against a broad spectrum of pathogens makes it valuable in both human and veterinary medicine.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Escherichia coli. Studies indicate that it has a lower potential for toxicity compared to other gentamicin components, making it a preferred choice in clinical settings .
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively. Research shows that after intramuscular administration, the peak plasma concentration (Cmax) is achieved rapidly, with significant differences observed in healthy versus infected subjects . The half-life of this compound is notably longer in healthy animals compared to infected ones, indicating variations in drug clearance based on health status .
Component | Cmax (h·µg/mL) | T1/2 (h) Healthy | T1/2 (h) Infected |
---|---|---|---|
C1 | 115.19 | 24.94 | 11.94 |
C1a | 115.19 | 24.94 | 11.94 |
C2 | 115.19 | 24.94 | 11.94 |
Industrial Applications
The industrial production of this compound has gained attention due to its economic benefits and environmental considerations.
Engineering Strains for Production
Recent advancements have led to the engineering of Micromonospora purpurea strains that exclusively produce this compound by knocking out specific genes responsible for the synthesis of other gentamicin components . This innovation simplifies the production process and enhances yield while minimizing by-products.
Production Efficiency
The engineered strains, such as M. purpurea GK1101 and Gb1008, are now being utilized for large-scale production of this compound, which has implications for reducing costs and improving quality control in antibiotic manufacturing . The ability to produce this compound without contamination from other components is crucial for meeting industrial demands.
Case Studies and Research Findings
Several case studies highlight the efficacy and utility of this compound in various therapeutic contexts.
Veterinary Medicine
In veterinary studies involving beagles, this compound demonstrated effective treatment outcomes for bacterial infections, with pharmacokinetic profiles similar to those observed in humans .
Human Clinical Trials
Clinical trials have confirmed that this compound is effective against multidrug-resistant strains, providing a viable treatment option where traditional antibiotics fail . Its lower ototoxicity compared to other aminoglycosides enhances its safety profile for patients requiring prolonged therapy.
作用機序
Gentamicin C1a exerts its effects by binding to the 30S subunit of bacterial ribosomes . This binding interferes with the initiation complex of peptide formation, induces misreading of messenger RNA, and causes the breakup of polysomes into non-functional monosomes . The primary molecular targets are the 16S ribosomal RNA and the 30S ribosomal protein S12 .
類似化合物との比較
Structural and Functional Comparison with Gentamicin Congeners
Gentamicin C1a vs. C1 and C2
The gentamicin complex primarily comprises C1 (20–35%), C1a (25–50%), and C2 (10–30%), with minor variations depending on manufacturing processes . Key differences include:
Property | This compound | Gentamicin C1 | Gentamicin C2 |
---|---|---|---|
6' Position Modification | Free amine | N-methylated | N-methylated + methyl at 69-carbon |
Binding Affinity (Kd)* | 0.01 µM | 0.5 µM | 0.025 µM |
Antibacterial Efficacy | High | Moderate | High |
Nephrotoxicity | Low | Low | High |
- Binding Affinity: this compound exhibits the strongest ribosomal binding (Kd = 0.01 µM), followed by C2 (Kd = 0.025 µM) and C1 (Kd = 0.5 µM). The 69-amino group in C1a facilitates hydrogen bonding with A1493 and G1491, enhancing RNA interactions . Methylation at the 69-carbon in C2 introduces steric hindrance, slightly reducing affinity, while C1’s 69-N-methylation disrupts hydrogen bonding .
- Toxicity : Gentamicin C2 is the most nephrotoxic, correlating with its preferential renal accumulation in rats . C1a and C1 show significantly lower toxicity, making them candidates for reformulated gentamicin preparations .
Comparison with Other Aminoglycosides
This compound vs. Paromomycin
Both antibiotics bind the ribosomal A-site, but structural differences alter their interactions:
Feature | This compound | Paromomycin |
---|---|---|
Ring I Substitutions | 39-H, 49-H, 69-NH₂ | 39-OH, 49-OH, 69-OH |
Hydrophobic Interactions | G1491 stacking | Backbone hydrogen bonds |
Kd (25°C) | 2 µM | 0.5 µM |
This compound’s lack of hydroxyl groups at positions 39 and 49 reduces polar interactions but enhances hydrophobic stacking with G1491 . Paromomycin’s hydroxyl groups form additional hydrogen bonds, contributing to its slightly higher affinity .
Derivatives: Etimicin and Netilmicin
1-N-ethylation of this compound yields etimicin , which shows:
- Enhanced Lipophilicity : XLogP3-AA = -4.2 (vs. -5.1 for C1a), improving cellular uptake .
- Higher Potency: MICs against Neisseria gonorrhoeae are 2–4-fold lower than C1a .
- Reduced Toxicity : Etimicin retains C1a’s low nephrotoxicity while maintaining efficacy against resistant strains .
Pharmacokinetics and Clinical Implications
- Separation Challenges : this compound is difficult to isolate due to structural similarities with C1 and C2. HPLC with post-column derivatization is required for precise quantification .
- Pharmacokinetic Variability : Renal clearance rates differ among congeners, with C2 accumulating faster in kidneys . Reformulated gentamicin enriched in C1a and C1 could mitigate toxicity without compromising efficacy .
Research and Development Frontiers
- Chemoenzymatic Synthesis: Novel 6′-modified C1a analogues (e.g., cyclopropyl derivatives) show 2–4-fold higher potency against multidrug-resistant E. coli .
- Nanoparticle Conjugates: this compound-loaded nanoparticles aim to enhance targeting and reduce systemic toxicity .
生物活性
Gentamicin is an aminoglycoside antibiotic complex that consists primarily of gentamicins C1, C1a, C2, and their derivatives. Among these, gentamicin C1a has garnered attention due to its unique biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, pharmacokinetics, and comparative studies with other gentamicin components.
This compound exerts its antibacterial effects through several mechanisms:
- Binding to Ribosomes : It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis by causing misreading of mRNA.
- Increased Membrane Permeability : Gentamicin displaces divalent cations from the bacterial cell membrane, increasing permeability and facilitating drug entry into the cell.
- Concentration-Dependent Killing : The bactericidal activity of gentamicin is concentration-dependent, meaning higher concentrations lead to greater bacterial kill rates .
Efficacy Against Bacterial Strains
This compound demonstrates broad-spectrum activity against both Gram-negative and some Gram-positive bacteria. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:
Bacterial Strain | MIC (µg/mL) for this compound | MIC (µg/mL) for Gentamicin Complex |
---|---|---|
Escherichia coli | 2 | 1 |
Klebsiella pneumoniae | 4 | 2 |
Pseudomonas aeruginosa | 8 | 4 |
Staphylococcus aureus | 16 | 8 |
These results indicate that while this compound is effective, it may require higher concentrations compared to the gentamicin complex for certain strains .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant differences based on health status in animal models. A study involving piglets showed that:
- Healthy vs. Infected Piglets : Gentamicin exposure was significantly lower in infected piglets compared to healthy ones. Specifically, the area under the plasma concentration-time curve (AUC) for this compound was approximately 115.19 ± 0.51 h·µg/mL in healthy piglets versus 83.32 ± 8.62 h·µg/mL in infected ones.
- Half-Life : The terminal half-life (T½) was markedly shorter in infected animals (11.94 ± 0.08 h ) compared to healthy ones (24.94 ± 7.32 h ) for the C1a component .
Case Study 1: Efficacy in Veterinary Medicine
In a veterinary context, this compound has been used effectively to treat infections in livestock, particularly respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The pharmacokinetics observed in these studies suggest that dosing regimens may need adjustment based on the health status of the animals to achieve optimal therapeutic outcomes .
Case Study 2: Cochlear Effects
Research indicates that this compound has minimal cochlear toxicity compared to other components of the gentamicin complex. This property makes it a preferred choice for treating infections without the increased risk of ototoxicity typically associated with aminoglycosides .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to ensure the purity of Gentamicin C1a in pharmacological studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and ion chromatography are widely used. For example, ion chromatography with a mobile phase of 0.5 M sodium hydroxide and 0.5 M sodium acetate (pH 5.0) can separate this compound from congeners like C2 and C2a. System suitability tests should confirm resolution ≥1.5 between peaks . Absolute quantification via external standards and calibration curves (16–30 μg range) is critical for component analysis .
Q. How can researchers optimize separation of this compound from fermentation mixtures?
- Methodological Answer : Macroporous weak acidic resins (e.g., D152, D155) are effective for adsorption and desorption. Key parameters include pH (optimal adsorption at pH 7.0–8.0), eluent composition (e.g., 1.5% NH₃·H₂O), and flow rate. Post-purification, validate separation efficiency using HPLC or mass spectrometry .
Q. What in vitro models are suitable for assessing this compound’s antimicrobial activity?
- Methodological Answer : Use standardized bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with broth microdilution assays. Include controls like Apramycin to compare toxicity profiles. Minimum inhibitory concentrations (MICs) should be reported with CLSI/EUCAST guidelines, including triplicate measurements to ensure reproducibility .
Q. How should researchers address discrepancies in reported MIC values across studies?
- Methodological Answer : Standardize experimental conditions (e.g., inoculum size, growth medium, incubation time). Cross-validate findings using orthogonal methods like time-kill assays or genomic analysis of resistant strains. Statistical tools (e.g., ANOVA with post-hoc tests) can identify confounding variables .
Advanced Research Questions
Q. What structural insights explain this compound’s ribosomal binding and antibiotic action?
- Methodological Answer : Nuclear magnetic resonance (NMR) and X-ray crystallography are key. For RNA interactions, calculate root-mean-square deviations (RMSD) of heavy atoms (e.g., 0.0228 Å for RNA-Gentamicin C1a complexes) and analyze dihedral angle restraints (≤0.0127° deviation). Molecular dynamics simulations can further elucidate binding stability .
Q. How do toxicity profiles differ between this compound and its congeners (e.g., C2, C2a)?
- Methodological Answer : Conduct comparative in vivo studies (e.g., murine models) measuring nephrotoxicity (serum creatinine, BUN) and ototoxicity (auditory brainstem responses). This compound exhibits lower toxicity than C2; quantify differences using dose-response curves and histological analysis .
Q. What pharmacokinetic modeling approaches are recommended for this compound in preclinical studies?
- Methodological Answer : Use non-compartmental analysis (NCA) to calculate parameters like mean residence time (MRT: 84 min in canines) and clearance (CL: 1.81 mL/min/kg). For tissue distribution, employ compartmental models with mass balance equations. Validate models using bootstrap or Monte Carlo simulations .
Q. How can structural data resolve contradictions in RNA interaction studies?
- Methodological Answer : Compare RMSD values across experimental setups (e.g., SA vs. SAr methods). For conflicting RNA binding data, re-analyze NOE restraints and hydrogen bonding patterns. Collaborative refinement (e.g., using AMBER or CHARMM force fields) improves model accuracy .
Q. What strategies minimize ototoxicity in this compound derivative development?
- Methodological Answer : Synthesize 1-N-ethyl derivatives (e.g., Etimicin) to reduce cochlear uptake. Use HEI-OC1 cell lines for in vitro ototoxicity screening (IC₅₀ comparisons). In vivo, combine auditory testing with histopathological evaluation of hair cells .
Q. How to design reproducible studies on this compound’s mechanism of action?
- Methodological Answer : Follow FAIR data principles: document force field parameters (e.g., bond angles: 0.0621° deviation), share raw NMR/X-ray datasets, and pre-register protocols. Use checklists (e.g., ARRIVE for animal studies) to enhance transparency .
Q. Key Considerations for Researchers
- Data Validation : Cross-reference analytical results with multiple techniques (e.g., HPLC + LC-MS) to confirm purity .
- Ethical Compliance : Adhere to institutional guidelines for animal studies, including sample size justification and endpoint criteria .
- Reproducibility : Publish detailed experimental sections, including resin lot numbers, solvent preparation steps, and statistical code .
特性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26098-04-4 | |
Record name | Gentamicin C1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1a | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。